N-[4-(acetylamino)phenyl]-2-(1-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)acetamide
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Overview
Description
N-[4-(acetylamino)phenyl]-2-(1-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring, a benzodioxole moiety, and an acetylamino group, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylamino)phenyl]-2-(1-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)acetamide typically involves multiple steps, including the formation of intermediate compounds. The process may include:
Formation of the benzodioxole moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions.
Synthesis of the piperazine ring: This step involves the cyclization of appropriate diamines.
Acetylation reactions:
Coupling reactions: The final step involves coupling the intermediate compounds under specific conditions, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Scaling up the reactions: Using larger reactors and optimizing reaction conditions.
Purification techniques: Employing methods such as recrystallization, chromatography, and distillation to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(acetylamino)phenyl]-2-(1-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon (Pd/C).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)phenyl]-2-(1-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Binding to enzymes or receptors: The compound may inhibit or activate specific enzymes or receptors, leading to a biological response.
Modulation of signaling pathways: It may affect signaling pathways involved in cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
N-(4-hydroxyphenyl)acetamide: Known for its analgesic and antipyretic properties.
N-(2-hydroxyphenyl)acetamide: Used in various chemical syntheses and as an intermediate in pharmaceutical production.
Uniqueness
N-[4-(acetylamino)phenyl]-2-(1-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)acetamide stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties
Properties
Molecular Formula |
C28H34N6O6 |
---|---|
Molecular Weight |
550.6 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-2-[1-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]acetyl]-3-oxopiperazin-2-yl]acetamide |
InChI |
InChI=1S/C28H34N6O6/c1-19(35)30-21-3-5-22(6-4-21)31-26(36)15-23-28(38)29-8-9-34(23)27(37)17-33-12-10-32(11-13-33)16-20-2-7-24-25(14-20)40-18-39-24/h2-7,14,23H,8-13,15-18H2,1H3,(H,29,38)(H,30,35)(H,31,36) |
InChI Key |
GBEMIQXEKAMWFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CC2C(=O)NCCN2C(=O)CN3CCN(CC3)CC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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